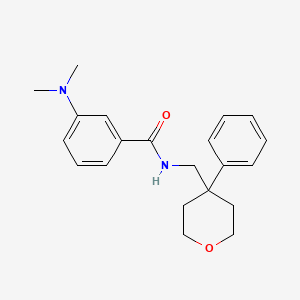
3-(dimethylamino)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(dimethylamino)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide, commonly known as DPBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DPBA belongs to the class of benzamide derivatives and has a unique chemical structure that makes it a promising candidate for research purposes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Compounds similar to 3-(dimethylamino)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide have been synthesized and analyzed for their crystal structures. Such compounds, including methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate, demonstrate hydrogen-bonded dimer formations and feature interactions like π–π interactions and weak C–H···O hydrogen bonding, contributing to their supramolecular aggregation (Kranjc et al., 2012).
Antimicrobial and Antitumor Activities
- Derivatives of this compound have shown potential in antimicrobial and antitumor applications. For example, some novel pyrazolo[1,5‐a]pyrimidine and 1,2,4‐triazolo[1,5‐a]pyrimidine derivatives, incorporating a related compound, exhibited moderate effects against bacterial and fungal species (Abdel‐Aziz et al., 2008). Additionally, another study highlighted the synthesis of similar compounds with demonstrated antioxidant, antitumor, and antimicrobial activities (El‐Borai et al., 2013).
Cytotoxic Activity
- Certain carboxamide derivatives of related compounds have shown potent cytotoxic effects, tested against leukemia, lung carcinoma, and human Jurkat leukemia cell lines. Some of these compounds, when tested in vivo, exhibited curative effects in mouse models of colon tumors (Deady et al., 2003).
Enzyme Inhibition and Biological Evaluation
- A study involving the synthesis of a crystal structurally similar to the subject compound reported its potential in vitro antidiabetic and antioxidant activities. The molecular docking studies indicated possible anti-diabetic activity via inhibition of specific enzymes (Karrouchi et al., 2020).
Synthesis of Fused Pyran-2-ones and Pyridones
- Research on compounds like 2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)-acrylamide, closely related to the query compound, has led to the synthesis of various pyran-2-ones and pyridones. These compounds have potential applications in creating novel heterocyclic compounds (Bondock et al., 2014).
Heterocyclic Synthesis and Antimicrobial Activities
- The utility of enaminonitriles in heterocyclic synthesis, involving compounds similar to the query, has led to the creation of new pyrazole, pyridine, and pyrimidine derivatives. Some of these compounds have shown promising antimicrobial activities (Farag et al., 2011).
Mecanismo De Acción
Target of Action
The primary target of 3-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]benzamide, also known as F5831-9289, is the Ataxia Telangiectasia Mutated (ATM) Kinase . ATM kinase plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing DNA damage in our cells .
Mode of Action
F5831-9289 acts as an inhibitor of the ATM kinase . By binding to the ATM kinase, it prevents the kinase from performing its normal function in the DNA damage response pathway . This inhibition can potentiate the efficacy of DNA double-strand break-inducing agents, leading to increased DNA damage and cell death .
Biochemical Pathways
The inhibition of ATM kinase by F5831-9289 affects the DNA damage response (DDR) pathway . The DDR pathway is a network of cellular processes that detect and repair DNA damage. When ATM kinase is inhibited, the DDR pathway is disrupted, leading to an accumulation of DNA damage in the cell .
Pharmacokinetics
The pharmacokinetic properties of F5831-9289 have been optimized to increase both its potency against ATM kinase and its predicted human pharmacokinetic half-life . This optimization was achieved predominantly through increasing the volume of distribution of the compound . As a result, F5831-9289 has good preclinical pharmacokinetics, a low predicted clinical dose, and a high maximum absorbable dose .
Result of Action
The inhibition of ATM kinase by F5831-9289 leads to an accumulation of DNA damage in the cell . This can potentiate the efficacy of DNA double-strand break-inducing agents, leading to increased DNA damage and cell death . Therefore, F5831-9289 has demonstrated antitumor potential when combined with these agents in mouse xenograft models .
Propiedades
IUPAC Name |
3-(dimethylamino)-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-23(2)19-10-6-7-17(15-19)20(24)22-16-21(11-13-25-14-12-21)18-8-4-3-5-9-18/h3-10,15H,11-14,16H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVQDCNRXUMEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(dimethylamino)-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2752750.png)
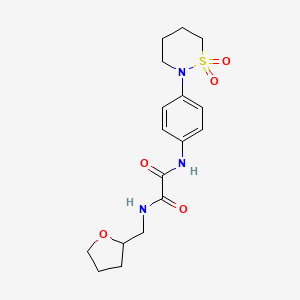

![methyl 3-(4-chlorophenyl)-6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2752755.png)
![3-(3-(3-methylpiperidin-1-yl)-3-oxopropyl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2752756.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2752757.png)
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2752758.png)
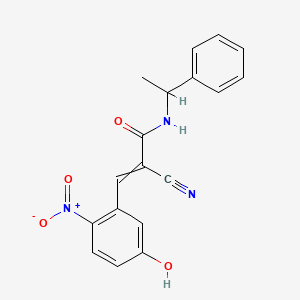

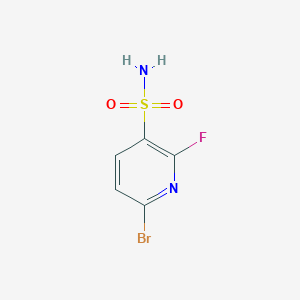
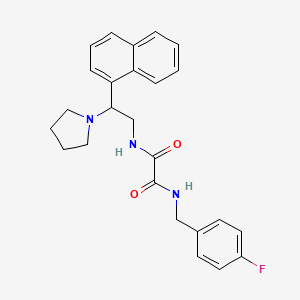
![N-(3-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2752767.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-phenylisoxazol-3-yl)methanone](/img/structure/B2752771.png)